Product packaging for SPI-1865(Cat. No.:)

SPI-1865

Cat. No.: B1193605
M. Wt: 701.05
InChI Key: ITAXZEXGQGVKHD-QWBCZVDJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Therapeutic Strategies Targeting Gamma-Secretase Activity

Emergence of Gamma-Secretase Modulators (GSMs) as a Distinct Mechanistic Class

Differentiating Principles: Modulation versus Inhibition of Gamma-Secretase Processivity

The amyloid-beta peptide is generated through the sequential proteolytic cleavage of the Amyloid Precursor Protein (APP) by β-secretase and γ-secretase uni-freiburg.dehznu.edu.cn. Gamma-secretase is a multi-subunit aspartyl protease complex that cleaves APP within its transmembrane region, determining the carboxyl terminus of Aβ peptides uni-freiburg.denih.govhznu.edu.cnjst.go.jpuchile.cl. This enzyme complex also processes numerous other substrates, including the Notch receptor, which plays a critical role in essential cellular signaling pathways uni-freiburg.dehznu.edu.cnfrontiersin.org.

SPI-1865 stands as a notable example of a gamma-secretase modulator. It was developed by Satori Pharmaceuticals, originating from a natural product extract of Actaea racemosa, commonly known as black cohosh nih.govresearchgate.netuni-freiburg.denih.gov. Through extensive medicinal chemistry efforts, a novel triterpene monoglycoside, SPI-014, was identified from this extract, and subsequent modifications led to the development of this compound as a preclinical candidate nih.govresearchgate.netsemanticscholar.orgnih.gov.

Detailed research findings have elucidated the pharmacological profile of this compound:

In Vitro Pharmacology: In CHO-2B7 cells, which overexpress human wild-type APP, this compound demonstrated a selective reduction in Aβ levels. It decreased both Aβ38 and Aβ42 with half-maximal inhibitory concentrations (IC50) of 259 nM and 106 nM, respectively nih.govjst.go.jp. Notably, this compound showed a greater than 20-fold selectivity for Aβ42 over Aβ40, with an Aβ40 IC50 of 2.8 μM nih.govjst.go.jp. This profile highlights its ability to specifically target the pathogenic Aβ42 peptide while largely sparing Aβ40 production.

In Vivo Efficacy: Studies conducted in multiple rodent models, including wild-type CD1 mice, Tg2576 mice, and Sprague Dawley rats, confirmed the efficacy of this compound nih.govciteab.com. Following oral administration, this compound was found to be orally bioavailable and brain penetrant, effectively lowering brain Aβ42 and Aβ38 levels in a dose-responsive manner nih.govnih.govciteab.com. Crucially, these in vivo studies observed little to no statistically significant effect on Aβ40 levels, mirroring the in vitro findings nih.gov.

Pharmacokinetic Properties: In rats, this compound exhibited favorable pharmacokinetic properties, including low clearance, a high volume of distribution, and a prolonged half-life ranging from 79 to 129 hours nih.gov. It also demonstrated good brain availability in rats, supporting its potential for central nervous system action nih.gov.

Despite its promising preclinical profile as an efficacious gamma-secretase modulator with a unique Aβ profile and good drug-like properties, this compound did not advance into clinical development due to unanticipated off-target adrenal toxicity nih.govsemanticscholar.org.

Summary of this compound In Vitro Activity on Aβ Peptides nih.govjst.go.jp

Aβ PeptideIC50 (nM)Selectivity over Aβ40 (Fold)
Aβ42106>20
Aβ38259-
Aβ402800 (2.8 μM)1

Note: This table is presented as a static representation of data. In an interactive environment, users could sort, filter, or expand on these values.

Properties

Molecular Formula

C42H72N2O6

Molecular Weight

701.05

IUPAC Name

(2aR,4S,6aR,7aS,9aR,9bR,10R,12R,13aR,14R,14aS,14bR)-12-((S)-1-Ethoxy-2-hydroxy-2-methylpropyl)-4-(((S)-4-(1-isopropylazetidin-3-yl)morpholin-2-yl)oxy)-3,3,9a,10,14a-pentamethyloctadecahydro-7H-cyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]pyran-14-ol

InChI

InChI=1S/C42H72N2O6/c1-11-47-36(38(7,8)46)28-20-26(4)33-34(49-28)35(45)40(10)30-13-12-29-37(5,6)31(14-15-41(29)24-42(30,41)17-16-39(33,40)9)50-32-23-43(18-19-48-32)27-21-44(22-27)25(2)3/h25-36,45-46H,11-24H2,1-10H3/t26-,28-,29+,30+,31+,32+,33+,34-,35+,36+,39-,40-,41-,42+/m1/s1

InChI Key

ITAXZEXGQGVKHD-QWBCZVDJSA-N

SMILES

O[C@@H]1[C@@]2(C)[C@@](CC[C@@]3([H])C(C)(C)[C@@H](O[C@H]4CN(C5CN(C(C)C)C5)CCO4)CC[C@@]36C7)([H])[C@@]67CC[C@]2(C)[C@]8([H])[C@@]1([H])O[C@@H]([C@H](OCC)C(C)(O)C)C[C@H]8C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SPI1865;  SPI 1865;  SPI-1865

Origin of Product

United States

Discovery and Initial Characterization of Spi 1865

Bioassay-Guided Fractionation of Natural Product Extracts

The initial identification of active components and subsequent refinement into lead compounds involved a meticulous process of bioassay-guided fractionation.

A comprehensive screen of various synthetic drugs and natural product extracts revealed that a botanical extract from Actaea racemosa possessed the ability to modulate the processing of amyloid precursor protein (APP) in cultured cells. This modulation resulted in a favorable shift, specifically a lowered ratio of amyloid-beta peptide (1-42) (Aβ42) relative to Aβ40, a profile considered therapeutically desirable for Alzheimer's disease. wikipedia.orgnih.govnih.govchemicalbook.commims.comcenmed.com

To isolate the active components responsible for this effect, the Actaea racemosa extract underwent bioassay-guided fractionation. This process utilized a combination of normal-phase and reverse-phase chromatography. wikipedia.orgnih.govchemicalbook.commims.comcenmed.com Through these purification steps, a novel triterpene monoglycoside, initially designated as "compound 1" and later referred to as SPI-014, was successfully isolated. wikipedia.orgnih.govchemicalbook.commims.comcenmed.comcdutcm.edu.cn Notably, other well-known triterpene glycosides present in black cohosh, such as actein (B190517) and cimigenols (specifically cimigenol-3-O-beta-D-xylopyranoside and cimigenol-3-O-alpha-D-arabinopyranoside), were found to be inactive in the cell-based assay designed to reduce Aβ42. chemicalbook.com

Compound 1 (SPI-014) marked the initial entry into a distinct class of gamma-secretase modulators characterized by a complex molecular architecture centered around a plant sterol core structure. cenmed.com Following its isolation, extensive medicinal chemistry efforts were initiated to address inherent metabolic and physicochemical limitations of SPI-014. These efforts involved structural modifications, including the replacement of both the sugar and acetate (B1210297) moieties with more metabolically stable alternatives. cdutcm.edu.cnnih.govnih.govciteab.com

This systematic optimization process led to the development of numerous semi-synthetic derivatives. Among these, SPI-1865 (originally identified as compound 25) emerged as a preclinical development candidate. cdutcm.edu.cnnih.govnih.govciteab.com this compound demonstrated improved drug-like properties, maintained potent gamma-secretase modulating activity, and exhibited reduced inhibition of cytochrome P450 enzymes, thereby minimizing the risk of potential drug-drug interactions. cdutcm.edu.cnnih.govgov.nl.ca

Early In Vitro Biological Activity Profiling of Natural Product Leads

Early biological profiling of the identified natural product leads, including this compound, focused on their effects within cellular systems, particularly concerning amyloid-beta peptide production.

This compound, as a refined gamma-secretase modulator, exhibited a similar and distinct pharmacological profile in cellular systems. Studies in CHO-2B7 cells, which overexpress human wild-type APP, showed that this compound effectively lowered both Aβ42 and Aβ38 levels while largely sparing Aβ40 production. gov.nl.ca The in vitro potency of this compound for these effects is summarized in the table below.

Table 1: In Vitro Potency of this compound on Amyloid-Beta Peptide Production in CHO-2B7 Cells

Amyloid-Beta PeptideIC50 (nM)
Aβ42106
Aβ38259
Aβ402800 (2.8 µM)

This profile indicates that this compound selectively modulates gamma-secretase activity to reduce the levels of the more amyloidogenic Aβ42 and Aβ38 peptides, a key characteristic for potential therapeutic intervention in Alzheimer's disease.

Molecular and Cellular Pharmacology of Spi 1865

Mechanism of Gamma-Secretase Modulation by SPI-1865

This compound functions as a gamma-secretase modulator by influencing the enzyme's processivity, leading to a shift in the cleavage pattern of its substrates. This mechanism distinguishes it from traditional gamma-secretase inhibitors, which often lead to mechanism-based toxicities due to their broad inhibitory effects.

Selective Reduction of Amyloid-Beta (Aβ) 42 and Aβ38 Production

This compound demonstrates a selective reduction in the production of amyloid-beta (Aβ) 42 and Aβ38 peptides. In in vitro cellular assays using CHO-2B7 cells, this compound effectively reduced Aβ42 levels with an IC50 of 106 nM and Aβ38 levels with an IC50 of 259 nM. medkoo.com

This selective pharmacology has been consistently observed in various in vivo rodent models. Studies in wild-type CD1 mice, Tg2576 mice (an Alzheimer's disease model), and Sprague Dawley rats have shown that this compound treatment leads to a decrease in brain Aβ42 and Aβ38 levels. medkoo.comnih.gov The reduction in these amyloidogenic peptides was found to be dose-responsive. medkoo.com Furthermore, this compound has demonstrated favorable pharmacokinetic properties, including oral bioavailability and brain penetrance, enabling its efficacy in reducing Aβ42 levels in vivo. medkoo.comscispace.comumaryland.edu

Table 1: In vitro Potency of this compound on Aβ Peptide Production in CHO-2B7 Cells

Aβ PeptideIC50 (nM)
Aβ42106
Aβ38259
Aβ402800

Data derived from in vitro studies in CHO-2B7 cells medkoo.com.

Minimal Impact on Aβ40 Levels and Total Aβ Production

A critical aspect of this compound's mechanism is its minimal impact on Aβ40 levels and total Aβ production. In CHO-2B7 cells, the IC50 for Aβ40 was determined to be 2.8 µM, indicating a greater than 20-fold selectivity for Aβ42 over Aβ40. medkoo.com This selectivity ensures that the compound primarily targets the more amyloidogenic Aβ42 peptide while largely sparing the more abundant Aβ40. medkoo.comscispace.com

Allosteric Regulation of Gamma-Secretase Activity

This compound exerts its effects through allosteric regulation of gamma-secretase activity. Gamma-secretase modulators, including this compound, are known to induce a conformational change within the gamma-secretase complex. ctdbase.orgmdpi.com This conformational shift alters the enzyme's processivity, thereby influencing the precise cleavage sites of the amyloid precursor protein (APP) and leading to the production of shorter, less amyloidogenic Aβ forms, such as Aβ38, at the expense of Aβ42. medkoo.comctdbase.orgmdpi.com

This allosteric mechanism is a significant advantage over direct gamma-secretase inhibitors, as it allows for the desired modulation of Aβ peptide lengths without broadly disrupting the essential physiological functions of gamma-secretase. medkoo.comctdbase.org The presenilin complex, which forms the catalytic core of gamma-secretase, is understood to exist in multiple conformations, and it is these subtle, long-range allosteric shifts that underpin the mechanism of action for such modulators. mdpi.comfao.org

Identification of Molecular Targets within the Gamma-Secretase Complex

The gamma-secretase complex is a multi-subunit aspartyl protease responsible for the intramembrane cleavage of various type I transmembrane proteins. Understanding the specific molecular targets of this compound within this complex is crucial for elucidating its precise mechanism of action.

Interaction with Presenilin Subunits

Research indicates that gamma-secretase modulators, including this compound, specifically target the presenilin subunits (Presenilin 1 or Presenilin 2) within the gamma-secretase complex. ctdbase.orgmdpi.com Presenilins are considered the catalytic components of this heterotetrameric complex, which also comprises Nicastrin, Anterior Pharynx Defective 1 (APH1), and Presenilin Enhancer 2 (PEN2). ctdbase.orgmdpi.comfao.org

While different classes of GSMs may exhibit distinct binding sites within the complex, their interaction with presenilin is central to their modulatory activity. ctdbase.org This direct engagement with the catalytic core enables this compound to allosterically influence the cleavage specificity of gamma-secretase, leading to the observed shift in Aβ peptide production.

Specificity Against Other Gamma-Secretase Substrates (e.g., Notch)

A key characteristic of this compound as a gamma-secretase modulator is its specificity, particularly its ability to modulate Aβ production without significantly affecting the processing of other vital gamma-secretase substrates, such as Notch. medkoo.comscispace.comumaryland.eductdbase.orgmdpi.com Notch signaling is a crucial pathway involved in various cellular processes, including cell fate determination, development, and tissue homeostasis.

Unlike gamma-secretase inhibitors (GSIs), which broadly inhibit gamma-secretase activity and can interfere with Notch processing, this compound and other GSMs are designed to avoid such off-target effects. scispace.comctdbase.orgmdpi.com Studies have shown that concentrations of this compound sufficient to substantially lower Aβ42 levels (up to 10 µM) did not significantly impact the processing of Notch or other aspects of APP processing. This selective action helps to mitigate the mechanism-based toxicities that have historically plagued the clinical development of non-selective gamma-secretase inhibitors. scispace.comctdbase.org

Preclinical Efficacy Studies of Spi 1865 in in Vitro and in Vivo Models

Efficacy Assessments in Transgenic Rodent Models of Amyloidosis

The efficacy of SPI-1865 has been rigorously assessed in transgenic rodent models that overexpress human amyloid precursor protein (APP), such as the Tg2576 mouse model. nih.govd-nb.infonih.gov These models are crucial for evaluating compounds that target amyloid pathology, as they allow for the measurement of Aβ peptides in key compartments including the brain, plasma, and cerebrospinal fluid (CSF). nih.gov

Amyloid-Beta Reduction in Brain, Plasma, and Cerebrospinal Fluid

In Tg2576 mice, this compound demonstrated significant reductions in Aβ42 and Aβ38 levels across multiple compartments. Following a six-day oral dosing regimen, this compound effectively lowered Aβ38 and Aβ42 in both brain and plasma. nih.gov For instance, at the highest tested dose, a 76% reduction in plasma Aβ42 was observed. nih.gov While reductions were also noted in brain and CSF, plasma reductions were notably greater. nih.gov

Table 1: Reduction of Aβ Peptides in Tg2576 Mice by this compound (6-day oral dosing) nih.gov

CompartmentAβ PeptideReduction at Highest Dose (%)
PlasmaAβ4276
PlasmaAβ3850
BrainAβ42Significant reduction
BrainAβ38Significant reduction
CSFAβ42Significant reduction
CSFAβ38Significant reduction

Note: Specific percentage reductions for brain and CSF were not explicitly quantified in the provided snippets, but "significant reduction" was indicated. Plasma reductions are at 60 mg/kg dose for Aβ38 and 90 mg/kg for Aβ42.

Dose-Response Relationships in Preclinical Efficacy

This compound exhibits a dose-responsive effect in lowering Aβ42 and Aβ38 levels in preclinical models. nih.govd-nb.inforesearchgate.net In Sprague Dawley rats, a single oral dose of this compound resulted in dose-dependent reductions of brain Aβ42 and Aβ38. nih.govresearchgate.net For example, a single oral dose of 100 mg/kg in rats achieved a 50% reduction in brain Aβ42 at the 24-hour time point post-dose. researchgate.net Multiple-day dosing regimens further improved the Aβ42 and Aβ38 response in rats. nih.gov

Table 2: Dose-Response of this compound on Brain Aβ42 Reduction in Sprague Dawley Rats (Single Oral Dose) researchgate.net

Dose (mg/kg)Brain Aβ42 Reduction (24h post-dose, %)
1021
3037
10050

Evaluation in Wild-Type Animal Models

Beyond transgenic models, this compound has also been evaluated in wild-type animal models, including CD1 mice and Sprague Dawley rats. nih.govd-nb.infonih.gov These studies are important for understanding the compound's effects on endogenous Aβ production and processing.

Baseline Amyloid-Beta Levels Modulation

In wild-type CD1 mice, this compound treatment led to decreased brain Aβ42 and Aβ38 levels, with minimal to no statistically significant effect observed on Aβ40 levels. nih.govd-nb.infonih.gov Similar findings were reported in Sprague Dawley rats, where brain Aβ42 and Aβ38 were lowered. nih.govd-nb.infonih.gov These results in wild-type animals mirror the selective Aβ profile observed in in vitro studies, indicating that this compound maintains its gamma-secretase modulatory properties in vivo. nih.govd-nb.info

Experimental Methodologies for Preclinical Efficacy Determination

The preclinical efficacy of this compound has been determined using a combination of in vitro cell-based assays and in vivo animal studies.

Cell-Based Assays for Gamma-Secretase Modulatory Activity

Cell-based assays are fundamental for characterizing the gamma-secretase modulatory activity of compounds like this compound. A common approach involves treating CHO-2B7 cells, which overexpress human wild-type APP, with increasing concentrations of this compound. nih.govresearchgate.net Conditioned media from these cells are collected after treatment, and the levels of Aβ peptides (Aβ38, Aβ40, and Aβ42) are quantified using sensitive plate-based ELISA systems, such as the MSD 3-Plex assay. nih.gov

Table 3: In Vitro Potency (IC50) of this compound in CHO-2B7 Cells nih.govresearchgate.net

Aβ PeptideIC50 (nM)
Aβ42106
Aβ38259
Aβ402800 (2.8 µM)

Quantitative Measurement of Amyloid-Beta Peptides (e.g., ELISA, LC/MS/MS)

The quantitative measurement of amyloid-beta (Aβ) peptides in preclinical studies of this compound was primarily conducted using highly sensitive and selective analytical techniques. A sensitive plate-based ELISA system (MSD) was employed for the assessment of Aβ peptide levels, including Aβ42, Aβ40, and Aβ38, in conditioned media from cell cultures and in biological samples such as brain, plasma, and cerebrospinal fluid (CSF) from animal models semanticscholar.orguchile.clnih.gov.

In addition to ELISA, liquid chromatography-tandem mass spectrometry (LC/MS/MS) was utilized to assess the brain and plasma exposure of this compound itself, ensuring correlation between compound levels and observed Aβ modulation semanticscholar.orguchile.clnih.gov. LC-MS/MS offers benefits such as improved analytical selectivity and the capability for multi-analyte quantitative detection in a single run, which can overcome some limitations of immunoassays like cross-reactivity. While ELISA is widely used, LC-MS/MS can provide direct measurement of Aβ species, enhancing precision and multiplexing capacity.

Application of Animal Models (e.g., Tg2576 mice, Sprague-Dawley rats)

This compound's in vivo pharmacology and efficacy were rigorously evaluated across multiple rodent models, demonstrating its brain penetrance and effectiveness in lowering Aβ42 and Aβ38 levels in a dose-responsive manner semanticscholar.orguchile.clnih.gov.

Wild-type CD1 Mice: Studies in wild-type CD1 mice involved both single and multiple-day oral dosing regimens of this compound. In these models, treatment with this compound led to a decrease in brain Aβ42 and Aβ38 levels, while Aβ40 levels showed little to no statistically significant effect, mirroring the in vitro observations semanticscholar.orguchile.cl. This demonstrated that this compound maintains its gamma-secretase modulator properties in vivo semanticscholar.org.

Sprague-Dawley Rats: Efficacy was also assessed in Sprague-Dawley rats. Following a single oral dose of this compound, brain Aβ42 levels were effectively lowered. With once-daily dosing for six days, an improved Aβ42 and Aβ38 response was observed. This enhanced efficacy with multiple doses was anticipated due to the compound's half-life exceeding 24 hours in rats, leading to accumulation in plasma over several days of dosing semanticscholar.org. For instance, a 100 mg/kg dose resulted in a 50 ± 5% reduction in Aβ42 and a 47 ± 5% reduction in Aβ38 in the brain semanticscholar.org.

Tg2576 Mice: Transgenic Tg2576 mice, which overexpress human amyloid precursor protein (APP), were crucial for evaluating this compound's effects on Aβ peptides in the brain, plasma, and CSF semanticscholar.orguchile.cl. In a study, three-month-old female Tg2576 mice were orally administered this compound once daily for six days. Comparable reductions in Aβ42 and Aβ38 were observed in the brain, plasma, and CSF of these mice, further confirming this compound's ability to modulate gamma-secretase activity in an APP-overexpressing model semanticscholar.orguchile.cl. Tg2576 mice are a common model for studying Alzheimer's disease, characterized by elevated Aβ levels and amyloid plaques.

The consistent Aβ profile observed across these diverse rodent models (wild-type CD1 mice, Sprague-Dawley rats, and Tg2576 mice) indicates that this compound is orally bioavailable, brain penetrant, and effectively reduces Aβ42 and Aβ38 levels, supporting its potential as a therapeutic agent for Alzheimer's disease semanticscholar.orguchile.clnih.gov.

In Vitro Efficacy of this compound in CHO-2B7 Cells semanticscholar.org

Aβ PeptideIC50 (nM)Selectivity over Aβ40 (fold)
Aβ42106>20
Aβ38259-
Aβ402800-

In Vivo Efficacy of this compound in Rodent Models (Brain Aβ Reduction) semanticscholar.org

Animal ModelDosing RegimenAβ42 Reduction (%) (Mean ± SEM)Aβ38 Reduction (%) (Mean ± SEM)
Sprague-Dawley RatsSingle Dose (10 mg/kg)26 ± 526 ± 5
Sprague-Dawley RatsSingle Dose (30 mg/kg)37 ± 536 ± 3
Sprague-Dawley RatsSingle Dose (100 mg/kg)50 ± 547 ± 5
Tg2576 Mice6 Days QDReductions observedReductions observed
Wild-type CD1 MiceSingle or Multiple DaysDecreasedDecreased

Note: Specific percentage reductions for Tg2576 and CD1 mice were not quantified in the provided snippets but indicated as "decreased" or "comparable changes" semanticscholar.orguchile.cl.

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Research

Absorption and Distribution Studies in Animal Models

Preclinical studies in rodent models have demonstrated favorable absorption and distribution characteristics for SPI-1865, crucial for its potential as a central nervous system (CNS) therapeutic nih.govresearchgate.net.

This compound has been confirmed to be orally bioavailable in both wild-type mice and Sprague Dawley rats nih.govresearchgate.net. This property is essential for a drug intended for chronic administration, as it allows for convenient oral dosing and systemic exposure. The oral bioavailability was demonstrated through studies where the compound was administered orally, and its presence and effects were subsequently measured in various biological compartments nih.gov.

A key aspect of this compound's preclinical profile is its ability to readily cross the blood-brain barrier, achieving measurable and significant concentrations within the brain nih.govresearchgate.net. This brain penetrant nature is vital for a compound targeting CNS pathologies like Alzheimer's disease. Studies in Sprague Dawley rats demonstrated a dose-responsive increase in both brain and plasma levels of this compound following single oral doses. For instance, a 10 mg/kg dose resulted in brain levels of 2.8 ± 0.3 μM and plasma levels of 3.3 ± 0.1 μM 24 hours post-dose. Increasing the dose to 100 mg/kg led to brain concentrations of 33 ± 2 μM and plasma concentrations of 14 ± 1 μM nih.gov. Similar findings were observed in Tg2576 mice, where this compound levels were assessed in the brain, plasma, and cerebrospinal fluid (CSF) nih.gov.

Table 1: Preclinical Absorption and Brain Penetration of this compound in Sprague Dawley Rats (24 hours post-single oral dose)

Oral Dose (mg/kg)Brain Concentration (μM, Mean ± SEM)Plasma Concentration (μM, Mean ± SEM)Aβ42 Reduction (% of Vehicle Control, Mean ± SEM)
102.8 ± 0.33.3 ± 0.121 ± 6
3011 ± 18.5 ± 0.337 ± 5
10033 ± 214 ± 150 ± 5

Data derived from nih.gov.

Elimination and Metabolic Stability Profiling

The development of this compound included strategic considerations to optimize its metabolic profile and minimize potential drug-drug interactions (DDIs) researchgate.netacs.org.

During the discovery and development phases of this compound, significant efforts were dedicated to reducing its liver metabolism researchgate.netacs.org. A key aspect of this optimization involved minimizing the compound's potential for cytochrome P450 (CYP) enzyme inhibition researchgate.netacs.org. This is crucial because CYP enzymes are primary mediators of drug metabolism, and their inhibition by a co-administered drug can lead to altered exposure and potential issues with other medications if-pan.krakow.pl.

Relationship Between Preclinical Exposure and Pharmacodynamic Response

A strong correlation has been established between the preclinical exposure levels of this compound and its pharmacodynamic effects nih.govcatapult.org.ukresearchgate.net. The compound's efficacy in modulating gamma-secretase activity and reducing amyloid-beta peptides was found to be dose-responsive and directly related to the concentrations achieved in both plasma and brain compartments nih.gov.

In cellular assays using CHO-2B7 cells overexpressing human wild-type amyloid precursor protein (APP), this compound demonstrated potent and selective reduction of amyloidogenic Aβ42 and Aβ38 peptides. This compound reduced both Aβ38 and Aβ42 with IC50 values of 259 nM and 106 nM, respectively nih.gov. Notably, its effect on Aβ40 was significantly less pronounced, with an IC50 of 2.8 μM, indicating over 20-fold selectivity for Aβ42 over Aβ40 nih.gov.

In vivo studies in wild-type mice and Sprague Dawley rats further confirmed this pharmacodynamic profile. Treatment with this compound led to decreased brain Aβ42 and Aβ38 levels, with minimal to no statistically significant effect on Aβ40, mirroring the in vitro observations nih.govresearchgate.net. The reductions in Aβ42 levels in rats were dose-responsive and correlated with the measured brain and plasma exposures, demonstrating that the compound's ability to lower Aβ42 and Aβ38 is driven by its systemic and central compartment exposure nih.gov. For example, a 100 mg/kg dose in rats resulted in a 50 ± 5% decrease in Aβ42 levels, correlating with brain levels of 33 ± 2 μM nih.gov.

Table 2: In vitro Pharmacodynamic Potency of this compound in CHO-2B7 Cells

Aβ PeptideIC50 (nM)Selectivity (vs. Aβ40)
Aβ42106>20-fold
Aβ38259N/A
Aβ402800N/A

Data derived from nih.gov.

Structure Activity Relationship Sar Studies and Compound Optimization for Spi 1865 Series

Systematic Exploration of Chemical Space for Improved Potency and Selectivity

The journey toward SPI-1865 began with the screening of natural product extracts, which identified a novel triterpene glycoside from the black cohosh plant (Actaea racemosa) as a potent and selective GSM. This initial lead compound, referred to in scientific literature as compound 1 or 84 , provided a unique starting point for chemical optimization. acs.orgnih.gov It selectively reduced the production of the pathogenic amyloid-beta 42 (Aβ42) peptide with an EC50 of 100 nM, while having minimal effect on Aβ40 levels. nih.gov The compound's distinctive profile also included the lowering of Aβ38 and the elevation of shorter, non-toxic Aβ species like Aβ37 and Aβ39, a characteristic hallmark of γ-secretase modulation. nih.govresearchgate.net

The initial structure-activity relationship (SAR) exploration focused on modifying the peripheral groups of the complex triterpene core to maintain or improve upon the potency and selectivity of the natural lead. researchgate.net Key areas of the molecule, such as the pendant sugar moiety and an acetate (B1210297) group, were identified as targets for modification. acs.orgnih.gov

Table 1: In Vitro Potency of Lead Compound vs. Optimized this compound

CompoundDescriptionAβ42 IC50 / EC50
Natural Product Lead (Compound 1/84)Initial hit isolated from Actaea racemosa100 nM
This compoundOptimized clinical candidate106 nM

Addressing Physicochemical and Metabolic Liabilities of Early Leads

The primary hurdles for the initial natural product lead were its significant physicochemical and metabolic liabilities, which made it unsuitable as a drug candidate. nih.gov The compound exhibited a very low brain-to-plasma ratio, indicating poor penetration of the blood-brain barrier, a critical requirement for any Alzheimer's disease therapeutic. acs.orgnih.gov Furthermore, it was subject to high clearance in vivo, largely due to the metabolic instability of three key functional groups: an enol ether, the glycoside linkage, and an acetate ester. nih.gov

The medicinal chemistry strategy was explicitly designed to address these liabilities. nih.gov The replacement of the pendant sugar with a substituted morpholine (B109124) moiety was a key breakthrough, leading to compounds with significantly improved CNS exposure. acs.orgresearchgate.netnih.gov This single modification directly tackled the poor brain penetration of the early leads.

To address the metabolic instability, researchers focused on the other labile sites. nih.govnih.gov The acetate group at the C24 position was replaced with more robust carbamates or ethers, a move that successfully enhanced metabolic stability. nih.gov The optimization efforts also included the reduction of the unstable enol ether double bond. nih.gov These combined modifications resulted in optimized compounds, like this compound, with a much-improved pharmacokinetic profile, including lower clearance, good oral bioavailability (50%), and reduced inhibition of key metabolic enzymes like CYP3A4. nih.gov This systematic approach successfully transformed a biologically active but pharmacokinetically flawed natural product into a viable preclinical candidate. nih.gov

However, later preclinical studies revealed an unforeseen liability. The optimized class of compounds was found to disrupt adrenal function in monkeys, a significant safety issue unrelated to the γ-secretase target that ultimately led to the discontinuation of the program. nih.gov

Table 2: Comparison of Physicochemical and Metabolic Properties

PropertyNatural Product LeadOptimized Compounds (e.g., this compound series)
CNS ExposureVery low brain-to-plasma ratioSignificantly improved
Metabolic StabilityLow (unstable enol ether, glycoside, acetate)Improved (lower clearance)
Oral BioavailabilityNot reported (assumed low)Good (e.g., 50% for an optimized analogue)
Key Liabilities AddressedPoor brain penetration, high clearanceReplacement of sugar with morpholine; replacement of acetate with carbamate/ether

Computational Modeling and Rational Design Approaches in GSM Development

The development of the this compound series appears to have been guided by a rational, SAR-driven medicinal chemistry approach rather than extensive use of computational modeling. The available scientific literature details an optimization process based on the systematic modification of the natural product scaffold and empirical assessment of the resulting biological and physicochemical properties. acs.orgnih.gov

The design strategy was rational in that it logically targeted specific, known liabilities within the lead molecule. For example, the decision to replace the sugar moiety was a rational approach to improve brain penetration and metabolic stability, as glycosides are well-known to limit CNS exposure and can be subject to enzymatic cleavage. acs.orgnih.gov Similarly, replacing the easily hydrolyzed acetate ester with more stable carbamates was a deliberate and rational design choice to improve metabolic stability. nih.gov This iterative cycle of identifying a liability, proposing a chemical solution, synthesizing the new analogue, and testing its properties represents a classic, experience-driven form of rational drug design.

While computational and molecular modeling are powerful tools in modern drug discovery for predicting binding modes and physicochemical properties, there is no specific mention in the primary literature of their application in the optimization of this particular triterpene-based series. The advancement from the initial hit to this compound was achieved through the analysis of empirical SAR data, which established the tolerable structural changes and guided the refinement of the molecule's drug-like characteristics. researchgate.net

Translational Research Considerations and Future Directions for Gamma Secretase Modulators

Preclinical Research Findings Informing Therapeutic Potential in Alzheimer's Disease

SPI-1865 is a novel small molecule gamma-secretase modulator that has demonstrated efficacy in preclinical models of Alzheimer's disease. Identified by Satori Pharmaceuticals, this compound belongs to a unique class of GSMs capable of decreasing Aβ42 levels in cellular and rodent model systems nih.govnih.gov.

Preclinical in vivo studies in various rodent models, including wild-type CD1 mice, Sprague Dawley rats, and Tg2576 mice (which over-express human APP), have corroborated these in vitro findings. This compound was found to be orally bioavailable and brain penetrant, demonstrating dose-responsive reductions in Aβ42 and Aβ38 levels in the brain, plasma, and cerebrospinal fluid (CSF) nih.govnih.govfirstwordpharma.com. Importantly, it consistently spared Aβ40 levels, maintaining the desired Aβ profile nih.govnih.gov.

For instance, in Sprague Dawley rats, a single oral dose of this compound resulted in significant reductions in brain Aβ42 and Aβ38. At a dose of 100 mg/kg, brain Aβ42 was reduced by 50 ± 5%, and Aβ38 by 47 ± 5% nih.gov. Multiple-day dosing further improved the efficacy, with sustained brain exposures leading to robust Aβ reductions nih.govfirstwordpharma.com. The pharmacokinetic properties of this compound in mice and rats, including its half-life and brain/plasma ratio, supported its potential for once-daily dosing in humans nih.govfirstwordpharma.com.

The following table summarizes key in vitro and in vivo efficacy data for this compound:

ParameterValue (In Vitro, CHO-2B7 cells)Value (In Vivo, Sprague Dawley Rats, Single Oral Dose)
Aβ42 IC50106 nM nih.govN/A
Aβ38 IC50259 nM nih.govN/A
Aβ40 IC502.8 µM nih.govN/A
Aβ42 Reduction (100 mg/kg)N/A50 ± 5% (Brain) nih.gov
Aβ38 Reduction (100 mg/kg)N/A47 ± 5% (Brain) nih.gov

Research into Overcoming Preclinical Development Challenges

The development of gamma-secretase modulators like this compound has faced several preclinical challenges, primarily related to achieving optimal drug-like properties and avoiding off-target toxicities. Early efforts in GSM development, particularly those derived from non-steroidal anti-inflammatory drugs (NSAIDs), often suffered from low potency and undesirable neuropharmacokinetic profiles nih.gov.

Satori Pharmaceuticals' program, from which this compound emerged, initiated with the isolation of a highly active phytosterol GSM from black cohosh extract. Subsequent medicinal chemistry efforts focused on defining the structure-activity relationship (SAR) and overcoming major metabolic and physicochemical liabilities of the initial lead compounds mdpi.com. This included replacing sugar and acetate (B1210297) moieties with more stable alternatives to improve drug-like properties mdpi.com.

Despite significant advancements in improving potency, brain penetration, reducing cytochrome P450 (CYP) inhibition, and alleviating high lipophilicity, the this compound series encountered unanticipated off-target adrenal gland toxicity in rodent and monkey preclinical studies mdpi.comresearchgate.net. This toxicity was reportedly due to a "physicochemical" problem unrelated to the gamma-secretase modulation itself, leading to the halting of the program mdpi.com. This highlights the complex nature of drug development, where promising efficacy can be overshadowed by unforeseen safety issues, even with compounds designed for improved selectivity over pan-GSIs mdpi.com.

Advanced Methodologies for Studying Gamma-Secretase Modulators

Advanced methodologies are crucial for understanding the intricate mechanisms of gamma-secretase modulators and guiding their development.

Development of Photoaffinity Probes for Target Engagement Studies

Photoaffinity probes are powerful tools for identifying the direct molecular targets of compounds and studying their mechanism of action, particularly for complex enzymes like gamma-secretase. These probes incorporate a photoreactive group that, upon UV irradiation, forms a covalent bond with nearby proteins, allowing for the identification of binding sites nih.govresearchgate.netd-nb.info.

For GSMs, photoaffinity probes have been instrumental in revealing their binding sites within the gamma-secretase complex. Studies utilizing clickable GSM photoaffinity probes, such as E2012-BPyne, have demonstrated that different classes of GSMs, including those with acid and imidazole (B134444) functionalities, bind directly to distinct allosteric sites on the N-terminal fragment (NTF) of presenilin 1 (PS1), the catalytic subunit of gamma-secretase pnas.orgacs.orgnih.gov. This direct binding to presenilin is a key finding, distinguishing GSMs from GSIs which often target the active site nih.govpnas.org.

The use of multiple photoaffinity probe strategies, including those based on transition-state inhibitors, has further allowed researchers to evaluate the architecture of the gamma-secretase active site and understand how allosteric binding of GSMs induces conformational changes that lead to selective Aβ42 inhibition pnas.orgpnas.org.

In Vitro and In Vivo Systems for Elucidating Allosteric Mechanisms

Elucidating the allosteric mechanisms by which GSMs modulate gamma-secretase activity requires sophisticated in vitro and in vivo systems. Allosteric modulation implies that the compound binds to a site distinct from the active site, inducing a conformational change that alters enzyme activity or substrate processing nih.govresearchgate.netpnas.org.

In vitro cellular assays, such as those using CHO-2B7 cells, are fundamental for initial screening and characterization of GSMs like this compound, providing precise IC50 values for Aβ peptide reductions and selectivity profiles nih.gov. These systems allow for controlled environments to study the direct effects of compounds on gamma-secretase activity and Aβ processing nih.gov.

In vivo animal models, particularly transgenic mice overexpressing human APP (e.g., Tg2576 mice), are critical for confirming the in vitro findings in a more physiologically relevant context nih.govnih.gov. These models enable the assessment of compound bioavailability, brain penetrance, and the dose-responsive reduction of Aβ peptides in various compartments (brain, plasma, CSF) nih.govfirstwordpharma.com. Furthermore, in vivo studies allow for the investigation of the long-term effects of GSMs on amyloid plaque formation and growth, and even plaque regression, providing insights into their disease-modifying potential nih.gov.

Research has shown that GSMs induce a conformational change of gamma-secretase to achieve modulation nih.gov. For instance, phenylimidazole-type GSMs have been shown to allosterically induce conformational changes in the catalytic site of gamma-secretase, augmenting its proteolytic activity and leading to the production of shorter Aβ species pnas.org. This allosteric mechanism, where GSMs stabilize the proteinase-substrate complex and increase the processivity of substrate cleavage, is a key distinguishing feature from GSIs and is being further explored with the concept of "gamma-secretase allosteric stabilizers" (GSAS) nih.govnih.gov.

Emerging Concepts and Novel Avenues in Amyloid-Beta Modulation Research

The field of amyloid-beta modulation research is continuously evolving, driven by insights from past clinical trials and a deeper understanding of AD pathogenesis. Emerging concepts emphasize more precise and nuanced approaches to targeting Aβ.

One significant shift is the focus on modulating Aβ production by altering the Aβ42/Aβ40 ratio rather than simply inhibiting total Aβ production. This is because Aβ42 is particularly prone to aggregation and is strongly implicated in plaque formation nih.govresearchgate.netfrontiersin.orgdzne.de. GSMs, by selectively reducing Aβ42 and Aβ38 while sparing Aβ40, exemplify this approach, aiming to restore the Aβ peptide balance closer to that seen in healthy brains nih.govfirstwordpharma.com.

New precision medicine avenues are being explored, particularly with the concept of "gamma-secretase allosteric stabilizers" (GSAS). These compounds are designed to act in a manner opposite to pathogenic presenilin mutations, stabilizing the proteinase-substrate complex and increasing the processivity of substrate cleavage to favor shorter Aβ peptides nih.govnih.gov. This approach aims to avoid the mechanism-based side effects that plagued earlier GSI clinical trials nih.gov.

Beyond direct Aβ production modulation, research is also exploring other aspects of Aβ biology, including its physiological roles and clearance mechanisms. Amyloid-beta is increasingly recognized for its potential physiological functions in synaptic plasticity and neuronal survival at normal levels nih.govfrontiersin.org. Therefore, strategies that preserve these beneficial roles while mitigating pathological accumulation are gaining interest. Furthermore, research into enhancing Aβ clearance through enzymatic or non-enzymatic pathways is also an active area of investigation en-journal.org.

Implications for Future Drug Discovery Efforts Targeting Neurodegenerative Pathologies

The research on this compound and other gamma-secretase modulators has significant implications for future drug discovery efforts targeting Alzheimer's disease and other neurodegenerative pathologies.

Firstly, the experience with GSMs underscores the importance of target selectivity. The failures of pan-gamma-secretase inhibitors due to off-target effects on Notch signaling highlighted the need for compounds that precisely modulate enzyme activity without disrupting essential physiological processes nih.govnih.govresearchgate.net. GSMs, by offering a selective modulation of Aβ processing, represent a more refined strategy nih.govnih.gov.

Secondly, the challenges encountered during the preclinical development of this compound, such as unexpected toxicities despite favorable in vitro and in vivo efficacy profiles, emphasize the complexity of translating preclinical success into clinical candidates mdpi.com. This highlights the need for comprehensive safety profiling and a deeper understanding of compound interactions with biological systems beyond the primary target.

Thirdly, the evolution from first-generation NSAID-derived GSMs to more potent and selective second-generation compounds, and now to concepts like GSAS, demonstrates a continuous refinement of therapeutic strategies nih.govnih.govrsc.org. This iterative process, driven by detailed mechanistic studies and advanced methodologies like photoaffinity probes, is crucial for identifying drug candidates with improved safety and efficacy profiles nih.govpnas.orgpnas.org.

Q & A

Q. What experimental models are most appropriate for evaluating SPI-1865’s Aβ42-lowering efficacy?

  • Methodological Answer : Use transgenic mouse models (e.g., Tg2576) overexpressing amyloid precursor protein (APP) to study Aβ42 modulation, as these models replicate elevated Aβ levels observed in Alzheimer’s disease . Wild-type rodents are suitable for pharmacokinetic (PK) studies due to their predictable drug metabolism profiles. Dose-response experiments should include multiple time points (e.g., 24-hour post-dose) to assess brain exposure and Aβ42 reduction correlation .

Q. How does this compound’s structural optimization from SPI-014 enhance its pharmacological profile?

  • Methodological Answer : Compare molecular modifications (e.g., introduction of morpholine diamines in this compound) to reduce cytochrome P450 (CYP) inhibition while maintaining Aβ42 IC50 potency (75–110 nM). Structural diversity analysis via SAR studies can identify critical functional groups for brain penetration and metabolic stability .

Q. What methodological considerations are critical for assessing this compound’s brain penetration and half-life?

  • Methodological Answer : Conduct PK studies in rats with single oral doses (e.g., 10–100 mg/kg) to measure brain-to-plasma ratios and half-life (79–129 hours). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify drug concentrations in brain homogenates .

Q. How can researchers validate this compound’s selectivity for Aβ42 over Notch signaling?

  • Methodological Answer : Perform parallel assays measuring Aβ42 reduction (via ELISA) and Notch cleavage (via Western blot for NICD—Notch intracellular domain). A lack of NICD suppression confirms selectivity, avoiding off-target toxicity .

Advanced Research Questions

Q. What statistical approaches resolve contradictions between this compound’s efficacy in rodents and adverse effects in primates?

  • Methodological Answer : Apply meta-analysis to reconcile dose-dependent Aβ42 reductions in rodents (21–50% at 10–100 mg/kg ) with adrenal toxicity in monkeys. Use species-specific toxicogenomic profiling to identify adrenal CYP11B1/B2 enzyme inhibition as a potential mechanism .

Q. How should researchers design dose-response studies to account for Aβ isoform variability (e.g., Aβ38, Aβ40)?

  • Methodological Answer : Employ multiplex immunoassays to quantify Aβ isoforms in brain extracts. This compound reduces Aβ42/Aβ38 but leaves Aβ40 unchanged; thus, studies must differentiate isoform-specific effects to avoid misinterpretation of efficacy .

Q. What strategies optimize in vitro-in vivo translation for gamma-secretase modulators like this compound?

  • Methodological Answer : Use H4 neuroglioma cells expressing APP for in vitro IC50 determination (106 nM ), then validate in vivo using acute dosing schedules. Adjust for species-specific gamma-secretase complex composition to improve translational relevance .

Q. How can researchers address the lack of long-term safety data for this compound in preclinical studies?

  • Methodological Answer : Conduct 14-day rodent toxicity studies with histopathological evaluation of adrenal glands. Incorporate biomarkers (e.g., serum cortisol) to monitor adrenal dysfunction, a critical factor in halting this compound’s development .

Q. What computational tools predict this compound’s off-target interactions beyond CYP inhibition?

  • Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to screen this compound against human adrenal enzyme targets (e.g., CYP11B1). Validate predictions with in vitro enzyme activity assays .

Q. How do researchers balance structural diversity and potency in this compound analogs?

  • Methodological Answer : Apply fragment-based drug design (FBDD) to modify this compound’s triterpene glycoside core. Prioritize analogs with improved LogP values for enhanced blood-brain barrier permeability while retaining Aβ42 IC50 < 100 nM .

Methodological Resources

  • Data Tables :

    ParameterThis compound ValueReference
    Aβ42 IC50 (H4 cells)75–110 nM
    Brain Aβ42 reduction (rat)21–50% (10–100 mg/kg, 24 h)
    Half-life (rat)79–129 hours
  • Key Challenges :

    • Adrenal Toxicity : Species-specific CYP inhibition in monkeys necessitates humanized rodent models for safety profiling .
    • Isoform Specificity : Aβ40 stability complicates interpretation of Aβ42 reduction; use isoform-selective assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SPI-1865
Reactant of Route 2
SPI-1865

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.